Compound Description: This compound was predicted in silico to inhibit the S100A2-p53 protein-protein interaction. It showed moderate growth inhibition (GI50 ~ 50 μM) against the MiaPaCa-2 pancreatic cancer cell line. Further structure-activity relationship (SAR) studies led to the development of more potent analogs with improved cytotoxicity against various pancreatic cancer cell lines. []
Compound Description: This compound, with a short π-conjugated system (π-conjugation length = 10.80 Å), displayed aggregation-caused quenching (ACQ) in DMSO-water mixtures with increasing water content. This property was associated with the formation of self-assembled nanostructured crystalline asymmetrical particles. CYS also exhibited cytotoxicity, although its biocompatibility was lower than its analog BCYS. []
Compound Description: This large π-conjugated compound (π-conjugation length = 18.71 Å) exhibited aggregation-induced emission (AIE) in DMSO-water mixtures with increasing water content. This behavior was linked to the formation of self-assembled bundles of microfibrous structures. BCYS also demonstrated superior biocompatibility compared to its analog CYS. []
Compound Description: AMG 487 is a potent and selective CXCR3 antagonist. Metabolic studies revealed that its biotransformation by CYP3A4 leads to a time-dependent inhibition of the enzyme. This inhibition is attributed to the formation of reactive metabolites, particularly the quinone metabolite M4, which covalently modifies Cys239 of CYP3A4. [, ]
Compound Description: RAMX3, a tritium-labeled derivative of 8-azaquinazolinone-type allosteric modulators, is a high-affinity radioligand for CXCR3. It demonstrates potent negative cooperativity with the chemokine CXCL11 in binding assays. The development of RAMX3 provides a valuable tool for characterizing allosteric modulators of CXCR3 and facilitating the discovery of novel therapeutic agents. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.